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Introduction
Rintodestrant (G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor

degrader (SERD) that has been under investigation for the treatment of estrogen receptor-

positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast

cancer.[1][2][3] As a SERD, rintodestrant competitively binds to the estrogen receptor, leading

to its degradation and subsequent blockade of ER-mediated signaling pathways, offering a

potential therapeutic option for tumors that have developed resistance to other endocrine

therapies.[1] This technical guide provides a comprehensive overview of the available

pharmacokinetic data and oral bioavailability of rintodestrant, drawing from preclinical and

clinical studies.

Pharmacokinetics
The pharmacokinetic profile of rintodestrant has been primarily characterized in a first-in-

human, open-label, Phase 1 clinical trial (NCT03455270).[1][2][4] This study evaluated

rintodestrant as a monotherapy in a dose-escalation phase (200-1000 mg once daily) and in

dose-expansion cohorts.[1][2]
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Rintodestrant is orally bioavailable.[1] A population pharmacokinetic (PopPK) model

developed from the Phase 1 trial data best described its absorption process as a mixed first-

and zero-order absorption.[1]

Distribution
The PopPK analysis indicated that a two-compartment model best described the distribution of

rintodestrant.[1] The estimated population mean for the volume of distribution of the central

compartment (Vc) and peripheral compartment (Vp) are detailed in the table below.

Metabolism
The precise metabolic pathways of rintodestrant have not been fully elucidated in the publicly

available literature. However, the PopPK analysis identified that the UGT1A1 genotype is a

significant covariate for clearance, suggesting that glucuronidation is a likely route of

metabolism.[1] Patients who are UGT1A1 extensive metabolizers were found to have a higher

clearance.[1]

Excretion
Detailed mass balance studies describing the excretion routes and extent of elimination of

rintodestrant and its metabolites are not yet available in the public domain.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of rintodestrant derived

from the population pharmacokinetic model.

Table 1: Population Pharmacokinetic Parameters of Rintodestrant
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Parameter Value Unit
Between-Subject
Variability (%)

Clearance (CL/F) 28.1 L/h 45.1

Volume of central

compartment (Vc/F)
497 L 60.3

Inter-compartmental

clearance (Q/F)
16.1 L/h 78.2

Volume of peripheral

compartment (Vp/F)
1030 L 104

Absorption rate

constant (ka)
0.49 1/h 114

Bioavailability (F) Not reported - -

Data sourced from a poster presentation of the population pharmacokinetic analysis of

Rintodestrant.[1]

Experimental Protocols
Clinical Pharmacokinetic Study (NCT03455270)
Study Design: A phase 1, open-label, first-in-human study involving women with ER+/HER2-

advanced breast cancer who had progressed on endocrine therapy.[1][2] The study included a

dose-escalation phase with rintodestrant administered orally once daily at doses ranging from

200 to 1000 mg.[1][2]

Pharmacokinetic Sampling: The specifics of the pharmacokinetic sampling schedule have not

been detailed in the available abstracts. Typically, in such studies, blood samples are collected

at pre-defined time points before and after drug administration over a specified period to

determine the plasma concentration-time profile of the drug.

Bioanalytical Method: The specific analytical method used for the quantification of

rintodestrant in plasma samples has not been described in the reviewed literature. High-
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performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is

a common method for such analyses.

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of rintodestrant and a representative

experimental workflow for a clinical pharmacokinetic study.
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Caption: Mechanism of action of Rintodestrant.
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Caption: Experimental workflow for a clinical PK study.

Conclusion
Rintodestrant, an oral SERD, has demonstrated a pharmacokinetic profile suitable for once-

daily oral administration. The absorption is complex, and its distribution is well-described by a

two-compartment model. While metabolism via UGT1A1-mediated glucuronidation is

suggested, further studies are needed to fully characterize its metabolic fate and excretion

pathways. The provided pharmacokinetic parameters from the population model offer valuable

insights for researchers and drug development professionals. However, the lack of detailed,

dose-dependent pharmacokinetic data and comprehensive ADME studies in the public domain

highlights the need for future publications to fully delineate the clinical pharmacology of

rintodestrant.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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